3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a pyrrolo and isoxazole ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzo[d]isoxazole: Shares the isoxazole core but differs in the substituent groups.
2,1-Benzisoxazole: Another isoxazole derivative with different biological activities.
1,3-Oxazole: A related heterocyclic compound with a similar structure but different properties.
Uniqueness
3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of the pyrrolo and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-4-2-8(3-5-9)11-10-6-7-13-12(10)16-14-11/h2-5,13H,6-7H2,1H3 |
InChI Key |
QHAOYTPHTWPFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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